molecular formula C7H9BrN2O2 B8248254 Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate

Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate

Cat. No.: B8248254
M. Wt: 233.06 g/mol
InChI Key: OXPUXKIMNIXROQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate typically involves the bromination of 2-methyl-pyrazole-3-carboxylate. One common method is to react 2-methyl-pyrazole-3-carboxylate with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Ethyl 5-amino-2-methyl-pyrazole-3-carboxylate.

    Reduction: Ethyl 5-bromo-2-methyl-pyrazole-3-methanol.

    Oxidation: Ethyl 5-bromo-2-carboxy-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group can play crucial roles in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 5-bromo-2-methyl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-chloro-2-methyl-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 5-bromo-2-ethyl-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Ethyl 5-bromo-2-methyl-pyrazole-4-carboxylate: Similar structure but with the ester group at the 4-position instead of the 3-position.

Properties

IUPAC Name

ethyl 5-bromo-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPUXKIMNIXROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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